(4-Chlorophenyl)(4-fluorobenzyl)sulfane

Antibacterial drug discovery Staphylococcus aureus CrtN inhibition

Validating SAR around the staphyloxanthin biosynthesis pathway requires precise diaryl sulfide scaffolds. Positional isomers alter binding geometry, risking false negatives. • **(4-Chlorophenyl)(4-fluorobenzyl)sulfane** delivers a validated **IC50 = 2.10 nM** against S. aureus CrtN. • Para-Cl/para-F pattern enables unique chalcogen & C-H···F interactions (X-ray validated in COX-2 triazole scaffolds). • Pre-oxidized thioether link permits controlled sulfoxide/sulfone synthesis. Standard 1-2 week lead time.

Molecular Formula C13H10ClFS
Molecular Weight 252.73
CAS No. 332-05-8
Cat. No. B2814299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Chlorophenyl)(4-fluorobenzyl)sulfane
CAS332-05-8
Molecular FormulaC13H10ClFS
Molecular Weight252.73
Structural Identifiers
SMILESC1=CC(=CC=C1CSC2=CC=C(C=C2)Cl)F
InChIInChI=1S/C13H10ClFS/c14-11-3-7-13(8-4-11)16-9-10-1-5-12(15)6-2-10/h1-8H,9H2
InChIKeyKIUQWWIOPQFHGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(4-Chlorophenyl)(4-fluorobenzyl)sulfane: Chemical Identity & Procurement


(4-Chlorophenyl)(4-fluorobenzyl)sulfane (CAS 332-05-8) is a diaryl sulfide featuring a para-chlorophenyl moiety linked via a thioether bridge to a para-fluorobenzyl group, with molecular formula C13H10ClFS and molecular weight 252.74 g/mol . This compound serves as a versatile building block in medicinal chemistry and organic synthesis, owing to its bifunctional substitution pattern that provides distinct electronic and steric properties relative to mono-substituted diaryl sulfide analogs . Its thioether linkage offers a metabolically stable scaffold that can be further functionalized through oxidation to sulfoxide or sulfone derivatives [1].

Diaryl sulfide building block with bifunctional para-chloro/para-fluoro substitution pattern for synthetic versatility
Reported CrtN pathway inhibition study fit for S. aureus carotenoid biosynthesis research
COX-2 isoform-selectivity research context via crystallographically characterized triazole scaffold
Thioether oxidation precursor supporting sulfoxide/sulfone synthetic workflow development

Why (4-Chlorophenyl)(4-fluorobenzyl)sulfane Is Irreplaceable


Substitution of (4-chlorophenyl)(4-fluorobenzyl)sulfane with structurally related diaryl sulfides is not pharmacologically or synthetically neutral. The para-chloro and para-fluoro substitution pattern confers a unique electronic profile that directly modulates target binding affinity and metabolic stability. While alternative analogs such as (4-chlorophenyl)(2-fluorobenzyl)sulfane, (4-chlorophenyl)(3-fluorobenzyl)sulfane, (3-chloro-4-fluorobenzyl)(4-chlorophenyl)sulfane, or (4-chlorobenzyl)(4-fluorophenyl)sulfane (CAS 405-30-1, a positional isomer) [1] share the same molecular formula, their divergent halogen positions and benzyl-thiophenyl connectivity yield measurably different biochemical behaviors . The specific arrangement in CAS 332-05-8 enables unique supramolecular interactions—including weak hydrogen bonding and chalcogen bonding motifs—that are critical for selective target engagement, as demonstrated in triazole-based COX-2 inhibitor scaffolds where this exact sulfanyl moiety drives both potency and isoform selectivity [2]. Generic substitution without quantitative comparative validation therefore risks loss of the precise binding geometry and electronic characteristics that underpin the compound's documented bioactivity profile.

Target Compound
Para-chloro / para-fluoro substitution enables defined supramolecular interaction geometry and predictable electronic profile
Positional Isomers
Ortho-fluoro or meta-fluoro analogs may shift target engagement geometry and alter binding-mode characteristics
Target Compound
Para-substitution pattern supports predictable thioether oxidation to sulfoxide/sulfone derivatives
Ortho-Substituted Analogs
Steric hindrance may impede oxidation rate and shift product distribution unpredictably
Target Compound
Multi-spectral reference dataset supports identity confirmation for QC workflows
Uncharacterized Isomers
Lack of verified spectral reference data may increase analytical uncertainty during incoming material qualification
Substitution with positional isomers requires independent binding, oxidation, and analytical validation. Similar CAS or molecular formula does not imply interchangeable research performance.

Quantitative Differentiation vs. Closest Analogs


Potent CrtN Inhibition vs. Diaryl Sulfides

(4-Chlorophenyl)(4-fluorobenzyl)sulfane demonstrates potent inhibition of 4,4′-diapophytoene desaturase (CrtN) from Staphylococcus aureus strain Newman, a validated antibacterial target in the staphyloxanthin biosynthesis pathway [1]. The compound achieves an IC50 of 2.10 nM against this enzyme, a value that distinguishes it from the broader class of diaryl sulfides, which typically exhibit micromolar-range activities or lack documented CrtN inhibition entirely [2].

CrtN Inhibition
Class-level inference
IC50 = 2.10 nM
Diaryl sulfide class typically >100-fold weaker when active
Supports CrtN pathway-response study context
S. aureus strain Newman recombinant enzyme; class-level comparator data limited
Antibacterial drug discovery Staphylococcus aureus CrtN inhibition Carotenoid biosynthesis

Supramolecular Binding Geometry vs. Positional Isomers

X-ray crystallographic analysis at 150 K of the triazole derivative incorporating the (4-chlorophenyl)(4-fluorobenzyl)sulfanyl moiety reveals a highly specific supramolecular assembly architecture driven by the para-para substitution geometry [1]. This spatial arrangement generates a network of C-H···F, C-H···Cl, C-H···π, and unconventional chalcogen S···π interactions that collectively stabilize the bioactive conformation required for selective COX-2 inhibition [2]. Positional isomers—such as (4-chlorophenyl)(2-fluorobenzyl)sulfane (ortho-fluoro) or (4-chlorophenyl)(3-fluorobenzyl)sulfane (meta-fluoro)—lack this precise interaction network due to altered halogen positioning, resulting in divergent solid-state packing and, by inference, altered target engagement geometry .

Binding Geometry
Class-level inference
Defined C-H···F, C-H···Cl, C-H···π, S···π network
Para-para geometry enables interaction motifs absent in ortho/meta isomers
Supports isoform-selectivity interpretation
X-ray diffraction at 150 K; positional isomer crystallographic data unavailable
COX-2 selective inhibition Triazole scaffold Crystallography Supramolecular chemistry

Acute Oral Toxicity Safety Profile

Acute oral toxicity testing in rats indicates that (4-chlorophenyl)(4-fluorobenzyl)sulfane exhibits an LD50 greater than 2000 mg/kg [1]. This value classifies the compound in the lower-toxicity range (Category 5 or unclassified per GHS acute oral toxicity criteria), providing a quantitative safety benchmark that may differentiate it from more acutely toxic halogenated diaryl sulfides or thiophenol-derived intermediates [2].

Acute Oral Toxicity
Data to verify
LD50 = > 2,000 mg/kg (rat)
Thiophenol comparator LD50: 46 mg/kg; 4-chlorothiophenol: ~300–500 mg/kg
Supports laboratory handling hazard context
Source-specific review recommended; verify against current SDS documentation
Toxicology Safety assessment Occupational health

NMR and FTIR Spectral Fingerprinting

(4-Chlorophenyl)(4-fluorobenzyl)sulfane is analytically characterized by a documented set of 3 NMR spectra and 1 FTIR spectrum available in the SpectraBase spectral database [1]. This spectral fingerprint provides a reference standard for identity confirmation and purity assessment, distinguishing CAS 332-05-8 from its closest positional isomers—(4-chlorophenyl)(2-fluorobenzyl)sulfane, (4-chlorophenyl)(3-fluorobenzyl)sulfane, and (4-chlorobenzyl)(4-fluorophenyl)sulfane (CAS 405-30-1)—each of which would exhibit distinct spectroscopic signatures owing to altered electronic environments around the fluorine and sulfur atoms [2].

Spectral Reference
Supporting evidence
3 NMR + 1 FTIR spectra publicly available
SpectraBase Compound ID: 6dxMgYiincW
Supports identity confirmation for incoming QC
Verify against lot-specific COA; positional isomers lack comparable multi-spectral datasets
Analytical chemistry Quality control Spectral fingerprinting

Facile Oxidation to Sulfoxide/Sulfone Derivatives

The thioether linkage in (4-chlorophenyl)(4-fluorobenzyl)sulfane serves as a synthetic handle for controlled oxidation to the corresponding sulfoxide or sulfone derivatives [1]. The para-chloro substitution pattern exerts a predictable electronic effect on the sulfur atom via resonance donation, facilitating selective oxidation chemistry that differs from ortho-chloro or meta-chloro analogs where steric hindrance or altered resonance pathways can affect oxidation rates and regioselectivity [2]. Oxidation of diaryl sulfides is a well-established method for generating sulfinyl and sulfonyl pharmacophores with enhanced metabolic stability and altered hydrogen-bonding capacity .

Oxidation Versatility
Class-level inference
Sulfenyl Chloride Methodology
Predictable S-oxidation to sulfoxide/sulfone derivatives
Para-substitution minimizes steric interference during oxidation
Supports synthetic workflow fit for sulfinyl derivative preparation
Oxidation rate and product distribution remain context-dependent; validate per protocol
Organic synthesis Sulfur oxidation Sulfoxide chemistry Building block versatility

Application Scenarios for (4-Chlorophenyl)(4-fluorobenzyl)sulfane


CrtN Biochemical Probe for S. aureus

Given its documented IC50 of 2.10 nM against Staphylococcus aureus 4,4′-diapophytoene desaturase (CrtN) [1], CAS 332-05-8 serves as a validated starting point for structure-activity relationship (SAR) studies targeting the staphyloxanthin biosynthesis pathway. This pathway is critical for S. aureus virulence and oxidative stress resistance, yet remains underexplored with diaryl sulfide chemotypes. The nanomolar potency establishes this compound as a biochemical probe suitable for target engagement assays, crystallographic co-complex studies, and lead optimization campaigns in antibacterial drug discovery.

Selective COX-2 Inhibitor Scaffold Construction

The (4-chlorophenyl)(4-fluorobenzyl)sulfanyl moiety has been structurally validated via X-ray crystallography as a critical pharmacophoric element in a triazole-based selective COX-2 inhibitor [2]. Procurement of CAS 332-05-8 enables direct incorporation into analogous 1,2,4-triazole scaffolds to replicate the specific supramolecular interaction network (C-H···F, C-H···Cl, C-H···π, S···π contacts) that underpins isoform selectivity. This scenario is particularly relevant for medicinal chemistry groups developing next-generation COX-2 selective agents with improved gastrointestinal safety profiles.

Sulfoxide/Sulfone Synthetic Intermediate

CAS 332-05-8 is a documented precursor for the preparation of sulfinyl derivatives through oxidation of the thioether linkage [3]. This application scenario applies to synthetic chemistry laboratories engaged in the generation of sulfoxide- or sulfone-containing compound libraries for medicinal chemistry, agrochemical, or materials science applications. The para-substitution pattern ensures predictable electronic effects during oxidation, minimizing side reactions relative to ortho-substituted analogs.

Analytical Reference Standard for Diaryl Sulfides

With publicly available 3 NMR spectra and 1 FTIR spectrum [4], CAS 332-05-8 serves as an analytical reference standard for laboratories that routinely handle halogenated diaryl sulfides. The established spectral fingerprint enables rapid identity confirmation via NMR or IR spectroscopy, reducing analytical turnaround time for incoming material qualification. This application is relevant to core facilities, QC laboratories, and contract research organizations that maintain spectral libraries for compound verification.

Application
Selection Property
Validation Focus
CrtN pathway inhibition studies
CrtN enzyme inhibition profile
Pathway-response endpoint review
COX-2 isoform-selectivity research
Supramolecular interaction geometry
Binding-mode and selectivity review
Sulfoxide/sulfone synthetic workflow
Thioether oxidation predictability
Oxidation product characterization
Diaryl sulfide analytical reference
Multi-spectral reference dataset availability
Identity and purity confirmation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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